2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride
Overview
Description
2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride is a chemical compound that features a piperidine ring attached to an ethyl chain, which is further connected to a trimethylphenyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions using ethyl halides.
Formation of the Trimethylphenyl Ether Group: The trimethylphenyl ether group can be synthesized through etherification reactions involving 2,3,5-trimethylphenol and appropriate alkylating agents.
Final Assembly: The final compound is assembled by linking the piperidine ring with the ethyl chain and the trimethylphenyl ether group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its effects on various biological targets.
Biology: It is used in biological research to study its interactions with cellular components and its potential therapeutic effects.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Piperidinyl)ethyl 2,4,6-trimethylphenyl ether hydrochloride
- 2-(2-Piperidinyl)ethyl 3,4,5-trimethylphenyl ether hydrochloride
- 2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether sulfate
Uniqueness
2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine ring. This unique structure may confer distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-12-10-13(2)14(3)16(11-12)18-9-7-15-6-4-5-8-17-15;/h10-11,15,17H,4-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLOHDGAMTXQKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCC2CCCCN2)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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